Glimepiride

描述

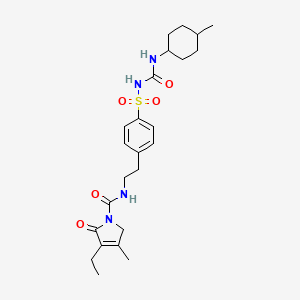

Structure

3D Structure

属性

IUPAC Name |

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGIZIANZCJQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040675, DTXSID20861130 |

Source

|

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L |

Source

|

| Record name | SID49648856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

261361-60-8, 93479-97-1, 684286-46-2 |

Source

|

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glimepiride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glimepiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLIMEPIRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C |

Source

|

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Molecular Ballet: Glimepiride's Mechanism of Action on Pancreatic β-Cells

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of glimepiride (B1671586), a third-generation sulfonylurea, on pancreatic β-cells. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate signaling pathways and binding kinetics that culminate in insulin (B600854) exocytosis. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, we offer an in-depth perspective on this critical therapeutic agent.

Core Mechanism: Orchestrating Insulin Secretion

This compound's primary therapeutic effect lies in its ability to stimulate insulin release from pancreatic β-cells.[1][2][3] This action is initiated by its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[1][3] The KATP channel, a hetero-octameric complex of four SUR1 and four inwardly rectifying potassium channel (Kir6.2) subunits, is a crucial metabolic sensor in the β-cell.

Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. This elevated ratio directly triggers the closure of the KATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of Ca2+ ions. This surge in intracellular calcium is the final trigger for the exocytosis of insulin-containing granules.[1][4]

This compound effectively mimics the effect of a high ATP/ADP ratio by binding to SUR1 and inducing the closure of the KATP channel, even at sub-stimulatory glucose concentrations.[1] This leads to the same downstream cascade of membrane depolarization, calcium influx, and ultimately, insulin secretion.[1][4]

Binding Characteristics and Affinity

This compound interacts with the SUR1 subunit with high affinity. Studies have identified a 65-kDa binding protein for this compound on β-cell membranes.[2][5] Notably, its binding kinetics, characterized by a rapid association and dissociation rate, are thought to contribute to a lower risk of prolonged hyperinsulinemia and subsequent hypoglycemia compared to older sulfonylureas like glibenclamide.[6]

Some research suggests a model of allosteric interaction between two distinct sulfonylurea binding sites on the KATP channel complex, which may explain the different binding characteristics observed between this compound and glibenclamide.[5]

Quantitative Analysis of this compound's Interaction with KATP Channels

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentration on various KATP channel subtypes.

| Parameter | Value | Experimental System | Reference |

| Binding Affinity (Ki) | 0.7 - 6.8 nM | [3H]-glimepiride binding to β-cell membranes | [7][8] |

| 3- to 4-fold lower than glibenclamide | Isolated β-cell membranes and intact β-cells | [5] | |

| IC50 for KATP Channel Inhibition | 3.0 ± 0.5 nM | Kir6.2/SUR1 currents in Xenopus oocytes | [7] |

| 5.4 nM | Kir6.2/SUR2A currents in Xenopus oocytes | [7][9] | |

| 7.3 nM | Kir6.2/SUR2B currents in Xenopus oocytes | [7][9] | |

| 6.8 nM | Native cardiac KATP channels (rat myocytes) | [10][11] | |

| 6.2 nM | Cloned Kir6.2/SUR2A channels (HEK 293 cells) | [10][11] | |

| Low-Affinity Site IC50 | ~400 μM | Kir6.2 subunit | [7][9] |

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

| Parameter | This compound | Glibenclamide | Experimental System | Reference |

| High-Affinity IC50 (SUR1) | 3.0 nM | 4 nM | Recombinant KATP channels in Xenopus oocytes | [7][9] |

| High-Affinity IC50 (SUR2A) | 5.4 nM | 27 nM | Recombinant KATP channels in Xenopus oocytes | [7][9] |

| Binding Affinity (Ki) | 3- to 4-fold lower | Higher | β-cell membranes | [5] |

Table 2: Comparative Quantitative Data for this compound and Glibenclamide.

Signaling Pathway Visualization

To visually represent the molecular cascade initiated by this compound, the following diagrams have been generated using the DOT language.

Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.

Experimental Protocols: A Methodological Overview

The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for two fundamental experimental approaches.

Patch-Clamp Electrophysiology for KATP Channel Activity

Objective: To measure the inhibitory effect of this compound on KATP channel currents in pancreatic β-cells or heterologous expression systems.

Methodology:

-

Cell Preparation: Pancreatic β-cells are isolated, or a suitable cell line (e.g., HEK293 or Xenopus oocytes) is transfected to express the Kir6.2 and SUR1 subunits of the KATP channel.[7][9]

-

Patch-Clamp Configuration: The inside-out patch-clamp technique is commonly employed.[4][12] This configuration allows for the direct application of this compound to the intracellular face of the cell membrane patch where the drug's binding site is located.[4]

-

Recording Solutions:

-

Pipette (extracellular) solution: Typically contains a high concentration of potassium to set the potassium equilibrium potential, for example (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).

-

Bath (intracellular) solution: Mimics the intracellular environment and allows for the controlled application of ATP, ADP, and this compound. A typical solution might contain (in mM): 107 KCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH), with varying concentrations of ATP and ADP to modulate channel activity.

-

-

Data Acquisition: A glass micropipette with a high-resistance seal to the cell membrane is used to record the flow of potassium ions through the KATP channels.[12] Currents are measured in response to voltage steps or ramps before and after the application of varying concentrations of this compound to the bath solution.[4][13]

-

Data Analysis: The inhibition of the KATP channel current by this compound is quantified, and dose-response curves are generated to determine the IC50 value.

Caption: Experimental workflow for patch-clamp analysis of KATP channel inhibition.

Radioligand Binding Assay for SUR1 Affinity

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a source rich in SUR1, such as pancreatic islet cells (e.g., RINm5F cells) or cells engineered to express the receptor.[8] This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.[14]

-

Radioligand: A high-affinity radiolabeled sulfonylurea, such as [3H]-glibenclamide, is used as the tracer.[8]

-

Competitive Binding Assay:

-

A constant, low concentration of the radioligand is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to SUR1.

-

A parallel set of incubations with a high concentration of an unlabeled sulfonylurea is used to determine non-specific binding.[8]

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[14][15]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Cheng-Prusoff equation is then used to calculate the Ki value for this compound.

Extrapancreatic Effects and Concluding Remarks

While the primary mechanism of action of this compound is on pancreatic β-cells, some evidence suggests it may also have extrapancreatic effects, such as improving peripheral insulin sensitivity.[1][2] These actions are thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 5. Characterization of the molecular mode of action of the sulfonylurea, this compound, at beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Glimepiride's Extrapancreatic Effects on Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586), a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells, a growing body of evidence highlights its significant extrapancreatic effects on glucose metabolism. These effects contribute to its overall glucose-lowering efficacy and present potential therapeutic advantages. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's actions in peripheral tissues, focusing on key signaling pathways, quantitative effects on metabolic processes, and detailed experimental protocols for their investigation.

Introduction

Beyond its well-established role as an insulin secretagogue, this compound exerts direct and indirect effects on insulin-sensitive tissues, primarily skeletal muscle and adipose tissue, as well as the liver. These extrapancreatic actions enhance glucose uptake and utilization, improve insulin sensitivity, and modulate lipid metabolism. Understanding these mechanisms is crucial for optimizing therapeutic strategies and for the development of novel anti-diabetic agents with multifaceted modes of action. This guide will delve into the core molecular pathways influenced by this compound, including the PI3K/Akt pathway and AMPK activation, and their downstream consequences on glucose transporter translocation, glycogen (B147801) synthesis, lipolysis, and adiponectin secretion.

Key Extrapancreatic Effects and Underlying Signaling Pathways

This compound's extrapancreatic effects are mediated through a complex interplay of signaling cascades that augment or mimic insulin's actions in peripheral tissues.

Enhancement of Insulin-Mediated Glucose Uptake

This compound has been shown to potentiate insulin-stimulated glucose uptake in skeletal muscle and adipocytes. A key mechanism is the promotion of glucose transporter 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane.[1][2][3][4][5] This process is largely dependent on the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7][8][9]

Modulation of Lipolysis and Adiponectin Secretion

In adipose tissue, this compound exhibits anti-lipolytic effects by reducing cyclic AMP (cAMP) levels, a key regulator of hormone-sensitive lipase.[10][11] This action is dependent on the degradation of cAMP by phosphodiesterases.[10] Furthermore, this compound has been shown to increase the secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[12][13][14] The increase in adiponectin may be a consequence of improved glycemic control and potential direct effects on adipocyte gene expression.[12][13]

Activation of AMP-Activated Protein Kinase (AMPK)

Emerging evidence suggests that this compound can activate AMPK, a crucial cellular energy sensor.[15][16] AMPK activation leads to a cascade of events that promote catabolic processes to generate ATP and inhibit anabolic pathways that consume ATP. In the context of glucose metabolism, AMPK activation can enhance glucose uptake and fatty acid oxidation.[16][17]

Quantitative Data on Extrapancreatic Effects

The following tables summarize quantitative data from various studies investigating the extrapancreatic effects of this compound.

Table 1: Effects of this compound on Glucose Metabolism in Skeletal Muscle

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Insulin-stimulated glycogen synthesis | Cultured human skeletal muscle cells | 0.1 µmol/l | 39.97 ± 8.4% increase | [18][19] |

| GLUT4 protein expression | Cultured rat cardiac myocytes | Not specified | 148 ± 5% of control | [5] |

| 2-deoxyglucose uptake | Cultured rat cardiac myocytes | Not specified | 186% of control | [5] |

| Total and membrane GLUT4 expression | Muscle tissue of T2DM SUR1-/- rats | Not specified | Increased | [3] |

Table 2: Effects of this compound on Adipose Tissue Metabolism

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Lipogenesis | In vitro | Not specified | 2 times as potent as glibenclamide | [1] |

| GLUT4 protein expression | Fat tissue of T2DM SUR1-/- rats | Not specified | Increased | [3] |

| Serum adiponectin levels | Type 2 diabetic patients | Not specified | Increased | [12][13] |

Table 3: In Vivo Effects of this compound on Glucose Homeostasis

| Parameter | Model System | This compound Dose | Effect | Reference |

| Rate of glucose infusion (low-dose insulin) | Insulin-resistant offspring of T2D patients | Acute infusion | Increased from 12.2 ± 1.1 to 16.1 ± 1.7 µmol/kg/min | [20] |

| Rate of glucose infusion (intermediate-dose insulin) | Insulin-resistant offspring of T2D patients | Acute infusion | Increased from 24.4 ± 1.7 to 30.0 ± 2.8 µmol/kg/min | [20] |

| Endogenous glucose production | Insulin-resistant offspring of T2D patients | Acute infusion | Decreased | [20] |

| Infarct size | Rabbit hearts | 10 µM | Reduced from 67.2 ± 1.3% to 35.8 ± 4.5% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the extrapancreatic effects of this compound.

Glucose Uptake Assay in Cultured Myotubes

This protocol describes the measurement of glucose uptake in vitro using radiolabeled 2-deoxy-D-glucose.[21][22][23][24]

Materials:

-

Differentiated myotubes (e.g., L6 or C2C12 cells)

-

6-well cell culture plates

-

Serum-free culture medium

-

This compound stock solution

-

Insulin stock solution

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-2-deoxy-D-glucose

-

Phosphate-buffered saline (PBS), ice-cold

-

0.1 N NaOH

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Seed and differentiate myoblasts to form myotubes in 6-well plates.

-

Serum starve the myotubes for 4-6 hours in serum-free medium.

-

Pre-incubate the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include non-insulin stimulated controls.

-

Wash the cells twice with warm KRH buffer.

-

Initiate glucose uptake by adding KRH buffer containing [3H]-2-deoxy-D-glucose (e.g., 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM).

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.5 ml of 0.1 N NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Normalize the counts to the protein concentration of each well.

Western Blotting for Signaling Protein Phosphorylation (e.g., Akt)

This protocol outlines the detection of phosphorylated Akt as a marker of PI3K/Akt pathway activation.[6][8][25][26]

Materials:

-

Cultured cells (e.g., adipocytes or myotubes)

-

This compound and insulin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with this compound and/or insulin for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

GLUT4 Translocation Assay

This protocol describes a method to quantify the amount of GLUT4 at the plasma membrane using flow cytometry.[27][28][29][30][31]

Materials:

-

Cells expressing a GLUT4 construct with an exofacial epitope tag (e.g., GLUT4-myc)

-

This compound and insulin

-

Primary antibody against the exofacial tag (e.g., anti-myc)

-

Fluorophore-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Treat the cells with this compound and/or insulin to induce GLUT4 translocation.

-

Incubate the non-permeabilized cells with the primary antibody against the exofacial tag on ice to label surface GLUT4.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorophore-conjugated secondary antibody on ice.

-

Wash the cells and fix them with paraformaldehyde.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in GLUT4 at the plasma membrane.

Conclusion

This compound's extrapancreatic effects on glucose metabolism are a significant component of its therapeutic action. By enhancing insulin sensitivity in peripheral tissues through mechanisms involving the PI3K/Akt pathway, potential AMPK activation, and modulation of adipokine secretion, this compound offers a multifaceted approach to glycemic control. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further unravel the intricate molecular pharmacology of this compound and to identify novel targets for the treatment of type 2 diabetes. Continued investigation into these extrapancreatic effects will undoubtedly contribute to the development of more effective and personalized anti-diabetic therapies.

References

- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sulfonylurea drug, this compound, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct stimulation of myocardial glucose transport and glucose transporter-1 (GLUT1) and GLUT4 protein expression by the sulfonylurea this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Promotes Osteogenic Differentiation in Rat Osteoblasts via the PI3K/Akt/eNOS Pathway in a High Glucose Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound treatment upon reperfusion limits infarct size via the phosphatidylinositol 3-kinase/Akt pathway in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of lipolysis by palmitate, H2O2 and the sulfonylurea drug, this compound, in rat adipocytes depends on cAMP degradation by lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of lipolysis by palmitate, H2O2 and the sulfonylurea drug, this compound, in rat adipocytes depends on cAMP degradation by lipid droplets. | Semantic Scholar [semanticscholar.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Adding this compound to current insulin therapy increases high-molecular weight adiponectin levels to improve glycemic control in poorly controlled type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AMPK is associated with the beneficial effects of antidiabetic agents on cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMPK Activity: A Primary Target for Diabetes Prevention with Therapeutic Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. revvity.com [revvity.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Comparison of Glucose Uptake Assay Methods [promega.sg]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. [PDF] Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry | Semantic Scholar [semanticscholar.org]

- 30. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Glimepiride and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586), a third-generation sulfonylurea, remains a cornerstone in the management of type 2 diabetes mellitus. Its efficacy in stimulating insulin (B600854) secretion and improving glycemic control is well-established. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs. We delve into the critical structural motifs essential for its biological activity, explore the impact of chemical modifications on its potency and selectivity, and provide detailed experimental protocols for the evaluation of these compounds. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antidiabetic agents.

Introduction

This compound distinguishes itself from previous generations of sulfonylureas through its unique pharmacokinetic and pharmacodynamic profile, including a lower risk of hypoglycemia and potential extrapancreatic effects.[1][2] The this compound molecule can be dissected into three key components: the sulfonylurea pharmacophore, a central phenyl ring, and a substituted pyrrolidine (B122466) ring system. Understanding how modifications to each of these regions influence the drug's interaction with its primary target, the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, is paramount for the rational design of improved analogs. This guide will systematically explore the SAR of this compound, supported by quantitative data and detailed methodologies.

Mechanism of Action: A Dual Approach to Glycemic Control

This compound's primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2] By binding to the SUR1 subunit of the channel, this compound induces membrane depolarization, leading to the influx of calcium ions and subsequent exocytosis of insulin-containing granules.[2]

Beyond its secretagogue activity, this compound is reported to exert extrapancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues.[3] This multifaceted mechanism contributes to its robust glucose-lowering effects.

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: this compound's mechanism of insulin secretion.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The hypoglycemic activity of this compound is intricately linked to its molecular architecture. The following sections dissect the SAR based on modifications to its principal structural components.

The Sulfonylurea Moiety: The Core Pharmacophore

The sulfonylurea group is the cornerstone of this compound's activity, responsible for its high-affinity binding to the SUR1 receptor.

Table 1: SAR of the Sulfonylurea Moiety

| Modification | Observation | Reference |

| Replacement of sulfonylurea with a carboxylic acid (Meglitinide analog) | Retains binding to SUR1, but with altered selectivity profile. | [4] |

| Replacement of the terminal urea (B33335) NH with CH₂ (N-acylsulfonamide) | In silico models predict retained binding to PPARγ, suggesting a role in extrapancreatic effects. | [5] |

The Central Phenyl Ring: A Scaffold for Interaction

The central phenyl ring acts as a scaffold, positioning the sulfonylurea and the side chain for optimal interaction with the receptor.

Table 2: SAR of the Central Phenyl Ring

| Modification | Observation | Reference |

| Introduction of substituents | Generally leads to a decrease in activity. The unsubstituted ring appears optimal for SUR1 binding. | [3] |

| Alteration of the ethyl linker | Modifications to the length and composition of the ethyl linker between the phenyl ring and the pyrrolidine carboxamide can impact potency. | [3] |

The Cyclohexyl Ring and Pyrrolidine Carboxamide Side Chain: Dictating Potency and Pharmacokinetics

The bulky and lipophilic side chain, comprising the trans-4-methylcyclohexyl group and the 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide moiety, is a key determinant of this compound's high potency and long duration of action.[2]

Table 3: SAR of the Side Chain

| Modification | Analog | In Vitro Activity (SUR1 Binding IC50, nM) | In Vivo Hypoglycemic Activity | Reference |

| Parent Compound | This compound | 3.0 | Potent | [6] |

| Hydroxylation of cyclohexyl ring | cis/trans-hydroxythis compound (Metabolite M1) | Reduced affinity compared to this compound. | Active, but less potent than this compound. | [7] |

| Removal of the pyrrolidine carboxamide | This compound Sulfonamide (Intermediate) | Significantly reduced affinity for SUR1. | Shows some gluco-regulatory potential, possibly via DPP-IV inhibition. | |

| Glycosylation of the sulfonylurea | Glycosylated analogs | Variable, some analogs show comparable antihyperglycemic effect to this compound in vivo. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Synthesis of this compound Analogs

A general synthetic route for this compound analogs involves a multi-step process, which can be adapted to introduce desired modifications.

Caption: General workflow for synthesizing this compound analogs.

A common synthetic approach involves the reaction of N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulfonyl]methylurethane with trans-4-methylcyclohexylamine.[9] Modifications can be introduced by using substituted starting materials at various stages of the synthesis.

In Vitro Evaluation

This assay determines the affinity of the test compounds for the sulfonylurea receptor 1.

-

Cell Line: HEK293 cells stably expressing the human SUR1 subunit.

-

Radioligand: [³H]-Glibenclamide.

-

Procedure:

-

Prepare cell membranes from the SUR1-expressing HEK293 cells.

-

Incubate the membranes with a fixed concentration of [³H]-Glibenclamide and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Glibenclamide.

-

This assay measures the ability of the compounds to stimulate insulin release from pancreatic β-cells.

-

Cell Line: INS-1E or MIN6 pancreatic β-cell lines.

-

Procedure:

-

Culture the cells to confluence in appropriate media.

-

Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).

-

Replace the buffer with fresh KRBB containing low glucose (as a baseline) or high glucose, with or without the test compound at various concentrations.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Collect the supernatant and measure the insulin concentration using an ELISA kit.

-

Express the results as fold-increase in insulin secretion compared to the low-glucose control.

-

In Vivo Evaluation

This assay assesses the in vivo efficacy of the compounds in a diabetic animal model.

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats.

-

Procedure:

-

Induce diabetes in rats by a single intraperitoneal injection of STZ.

-

Confirm hyperglycemia by measuring blood glucose levels.

-

Administer the test compound or vehicle orally to the diabetic rats.

-

Collect blood samples at various time points post-administration.

-

Measure blood glucose levels using a glucometer.

-

Calculate the percentage reduction in blood glucose compared to the vehicle-treated group.

-

Conclusion and Future Directions

The structure-activity relationship of this compound is a complex interplay of its three key structural motifs. The sulfonylurea core is indispensable for high-affinity binding to SUR1, while the side chain significantly influences potency and pharmacokinetic properties. While this compound remains a highly effective therapeutic agent, the exploration of its analogs continues to be an active area of research. Future efforts may focus on designing analogs with enhanced tissue selectivity, further reducing the risk of hypoglycemia, and augmenting the beneficial extrapancreatic effects. The methodologies and SAR data presented in this guide provide a solid foundation for the rational design and evaluation of the next generation of sulfonylurea-based antidiabetic drugs.

References

- 1. [this compound (Amaryl): a review of its pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of Glimepiride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride (B1671586), a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, extensive preclinical research in various animal models has revealed a more complex pharmacological profile, including significant extrapancreatic effects that contribute to its glucose-lowering efficacy. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its pharmacodynamic and pharmacokinetic properties as observed in animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antidiabetic agents.

Pharmacodynamics

This compound's pharmacodynamic effects are multifaceted, encompassing both pancreatic and extrapancreatic actions to achieve glycemic control.

Pancreatic Effects: Stimulation of Insulin Secretion

This compound's principal mechanism of action is the stimulation of insulin release from the pancreatic β-cells.[1][2] This is achieved through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1] Binding of this compound to SUR1 leads to the closure of these channels, causing membrane depolarization. This change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[2]

In various animal models, including dogs, rabbits, mice, and rats, this compound has demonstrated potent insulin secretagogue activity.[2] However, compared to older sulfonylureas like glibenclamide, this compound exhibits a lower binding affinity for the K-ATP channel and may cause less insulin release in normal dogs.[1][2] Despite this, it often produces a more rapid and pronounced blood glucose-decreasing effect, suggesting the contribution of other mechanisms.[1][2]

Extrapancreatic Effects: Enhancing Insulin Sensitivity

A significant body of preclinical evidence highlights the importance of this compound's extrapancreatic effects in its overall antihyperglycemic action. These effects primarily involve an improvement in insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[1][3]

Key extrapancreatic actions of this compound include:

-

Increased Glucose Uptake: this compound has been shown to enhance the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in fat and skeletal muscle tissues.[1][2] This facilitates the uptake of glucose from the bloodstream into these tissues.

-

Stimulation of Lipogenesis and Glycogenesis: In in vitro studies using 3T3 adipocytes and rat diaphragm, this compound has been observed to stimulate lipogenesis (fat synthesis) and glycogenesis (glycogen synthesis).[1][2][4][5] In the absence of insulin, both this compound and glibenclamide stimulated glucose transport, with this compound often exhibiting a greater potency.[2][3][5] For instance, in the rat diaphragm, glycogenesis was stimulated up to 55% of the maximum insulin effect, and in 3T3 cells, lipogenesis was stimulated up to 40%.[2][5]

-

Activation of Key Metabolic Enzymes: this compound can activate key enzymes involved in glucose and lipid metabolism, further contributing to its insulin-mimetic effects.[1]

-

PI3K/Akt Pathway Activation: Studies in rat adipocytes, skeletal muscle, and osteoblasts have indicated that this compound can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial downstream effector of insulin signaling involved in cell proliferation, differentiation, and metabolic regulation.[6][7]

These extrapancreatic effects collectively lead to improved glucose disposal and a reduction in insulin resistance.[3] Euglycemic clamp studies in rats have demonstrated that this compound can increase glucose disposal rates, confirming its insulin-sensitizing properties in vivo.[1]

Cardiovascular Effects

The cardiovascular safety of sulfonylureas has been a subject of considerable research. Preclinical studies suggest that this compound may have a more favorable cardiovascular profile compared to other sulfonylureas.[8] In various animal models, this compound has been shown to have less of an inhibitory effect on K-ATP channels in cardiac and smooth muscle cells compared to glibenclamide.[8]

In open-chest dogs, intracoronary infusion of equieffective blood glucose-lowering doses of this compound resulted in a significantly lesser reduction in coronary blood flow and depression of mechanical heart activity compared to glibenclamide and gliclazide.[8] Furthermore, in diabetic rats, glibenclamide induced lethal cardiogenic shock in all animals, while this compound did so in only one-fifth of the animals.[8] While some studies have shown this compound to be non-inferior to placebo in terms of major adverse cardiovascular events, others suggest a potential for cardiovascular protection, possibly through mechanisms involving the inhibition of soluble epoxide hydrolase (sEH).[9][10]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical animal models, providing insights into its absorption, distribution, metabolism, and excretion.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Mean ± SD/SE) | Animal Model | Reference |

| Cmax | µg/mL | 35.31 ± 4.05 | Sprague-Dawley Rats | [11] |

| Tmax | h | 3.2 ± 0.25 | Sprague-Dawley Rats | [11] |

| t½β | h | 5.30 ± 0.14 | Sprague-Dawley Rats | [11] |

| AUC(0-∞) | µg.h/mL | 86.10 ± 5.2 | Sprague-Dawley Rats | [11] |

| Vd(B) | L/kg | 2.83 ± 0.13 | Sprague-Dawley Rats | [11] |

| ClB | L/kg/h | 0.093 ± 0.005 | Sprague-Dawley Rats | [11] |

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Unit | Value (Mean ± SD/SE) | Animal Model | Reference |

| Cmax (ODT) | µg/mL | 22.08 | Rabbits | [12] |

| Tmax (ODT) | h | 3.0 | Rabbits | [12] |

| Relative Bioavailability (ODT vs CT) | % | 104.34 | Rabbits | [12] |

ODT: Orodispersible Tablet; CT: Conventional Tablet

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.

Objective: To induce diabetes in rats for the evaluation of antihyperglycemic agents.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold

-

Glucometer and test strips

-

Animal handling and injection equipment

Protocol:

-

Animal Acclimatization: House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (12-16 hours) before STZ administration, with free access to water.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to a final concentration of 60-65 mg/mL. STZ is light-sensitive and unstable in solution, so it should be protected from light and used immediately.

-

STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the freshly prepared STZ solution at a dose of 60-65 mg/kg body weight.

-

Post-Injection Care: After STZ injection, provide the rats with 5% glucose solution in their drinking water for the next 24 hours to prevent severe hypoglycemia due to the initial massive release of insulin from the damaged β-cells.

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for further pharmacological studies.

Hyperinsulinemic-Euglycemic Clamp Study in Rats

This is the gold-standard technique for assessing insulin sensitivity in vivo.

Objective: To quantify insulin-stimulated glucose disposal in rats.

Materials:

-

Anesthetized or conscious, catheterized rats

-

Human insulin

-

20% dextrose solution

-

Saline solution

-

Infusion pumps

-

Blood glucose analyzer

-

Blood collection supplies

Protocol:

-

Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study to allow for recovery. House the rats individually after surgery.

-

Fasting: Fast the rats overnight (8-12 hours) before the clamp procedure.

-

Experimental Setup: On the day of the experiment, connect the venous catheter to two infusion pumps, one for insulin and one for dextrose. Connect the arterial catheter for blood sampling.

-

Basal Period: Allow for a 30-60 minute basal period to collect baseline blood samples for glucose and insulin determination.

-

Clamp Procedure:

-

Start a continuous intravenous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).

-

Simultaneously, begin a variable infusion of 20% dextrose.

-

Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

-

Adjust the dextrose infusion rate to maintain the blood glucose concentration at a constant euglycemic level (e.g., 100-120 mg/dL).

-

-

Steady State: The clamp is considered to have reached a steady state when the glucose infusion rate required to maintain euglycemia remains constant for at least 30 minutes.

-

Data Analysis: The glucose infusion rate (GIR) during the steady-state period is a measure of whole-body insulin sensitivity. It reflects the amount of glucose taken up by the peripheral tissues under hyperinsulinemic conditions.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action.

Caption: Pancreatic signaling pathway of this compound leading to insulin secretion.

Caption: Extrapancreatic signaling of this compound enhancing insulin sensitivity.

Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The preclinical pharmacological profile of this compound in animal models reveals a dual mechanism of action that extends beyond simple insulin secretagogue activity. Its ability to enhance insulin sensitivity in peripheral tissues through extrapancreatic effects, including the activation of the PI3K/Akt pathway and increased GLUT4 translocation, contributes significantly to its robust glucose-lowering efficacy. Furthermore, preclinical evidence suggests a favorable cardiovascular safety profile compared to older sulfonylureas. This in-depth understanding of this compound's pharmacology, supported by detailed experimental protocols and quantitative data, is essential for the continued development and optimization of antidiabetic therapies. The information compiled in this technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of diabetes drug discovery and development.

References

- 1. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. poddtoppen.se [poddtoppen.se]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiovascular effects of conventional sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Use is Associated with Reduced Cardiovascular Mortality in Patients with Type 2 Diabetes and Chronic Heart Failure: A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative pharmacokinetic evaluation of this compound orodispersable and conventional tablets in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Glimepiride's Dual Signaling Pathways in Insulin Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways through which glimepiride (B1671586), a second-generation sulfonylurea, stimulates insulin (B600854) secretion from pancreatic β-cells. It delves into both the classical ATP-sensitive potassium (KATP) channel-dependent mechanism and the more recently elucidated KATP channel-independent pathways, with a particular focus on the role of the cyclic AMP (cAMP) signaling cascade. This document synthesizes current research findings, presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and provides visual representations of the signaling networks.

Introduction: this compound's Role in Diabetes Management

This compound is an established oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. Its primary therapeutic effect is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] For years, its mechanism was primarily attributed to the inhibition of KATP channels. However, emerging evidence reveals a more complex signaling network, including pathways that are independent of KATP channel activity and involve key players in the cAMP signaling cascade. Understanding these dual mechanisms is crucial for optimizing therapeutic strategies and developing novel drugs targeting insulin secretion.

The Classical Pathway: KATP Channel-Dependent Insulin Secretion

The canonical mechanism of action for all sulfonylureas, including this compound, involves the direct inhibition of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[3][4]

Mechanism:

-

Binding to SUR1: this compound binds with high affinity to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex.[3][5]

-

Channel Closure: This binding event promotes the closure of the KATP channel, reducing the outward flow of potassium ions (K+).

-

Membrane Depolarization: The decreased K+ efflux leads to the depolarization of the β-cell membrane.

-

Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium ions (Ca2+).

-

Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

The Modern Perspective: KATP Channel-Independent Signaling

Recent research has unveiled a KATP channel-independent mechanism for sulfonylureas, highlighting a direct interaction with components of the cAMP signaling pathway. This pathway acts synergistically with the classical pathway to potentiate insulin secretion.

The Role of cAMP in Insulin Secretion

Cyclic AMP is a crucial second messenger that amplifies GSIS. Its levels are increased by incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) through the activation of adenylyl cyclase.[6] The downstream effects of cAMP are primarily mediated by two effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7]

This compound's Interaction with the cAMP Pathway

While this compound does not appear to directly increase intracellular cAMP levels, it has been shown to directly interact with and activate Epac2 (also known as cAMP-GEFII), a key sensor for cAMP in pancreatic β-cells.[8] This finding positions Epac2 as a direct molecular target for this compound, independent of its action on SUR1.

Mechanism:

-

Direct Epac2 Activation: this compound binds to and directly activates Epac2. This activation can occur even in the absence of elevated cAMP levels.

-

Rap1 Activation: Activated Epac2 functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. Epac2 promotes the exchange of GDP for GTP on Rap1, thereby activating it.

-

Potentiation of Exocytosis: Activated Rap1 is involved in the potentiation of insulin granule exocytosis, likely by enhancing the recruitment and priming of insulin granules at the plasma membrane.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Synergy with GLP-1 Signaling

The direct activation of Epac2 by this compound provides a molecular basis for the observed synergistic effects between sulfonylureas and GLP-1 receptor agonists. GLP-1 elevates intracellular cAMP, which also activates Epac2. The concurrent binding of both cAMP and this compound to Epac2 leads to a more robust activation of the protein and a greater potentiation of insulin secretion than either agent alone.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: this compound's Effect on KATP Channels

| Parameter | Value | Cell Type/System | Reference |

| IC50 for SUR1/Kir6.2 | 3.0 nM | Recombinant (Xenopus oocytes) | [5] |

| IC50 for SUR2A/Kir6.2 | 5.4 nM | Recombinant (Xenopus oocytes) | [5] |

| IC50 for SUR2B/Kir6.2 | 7.3 nM | Recombinant (Xenopus oocytes) | [5] |

| IC50 for native cardiac KATP | 6.8 nM | Rat ventricular myocytes | [1] |

Table 2: this compound's Effect on Insulin Secretion and Glucose Homeostasis (Clinical and Preclinical Data)

| Parameter | Change with this compound | Study Population/Model | Reference |

| First-phase insulin secretion | ↑ (19 ± 8 vs. 32 ± 11 pmol/l, P=0.04) | 11 obese subjects with type 2 diabetes | [9] |

| Second-phase insulin secretion | ↑ (48 ± 23 vs. 72 ± 32 pmol/l, P=0.02) | 11 obese subjects with type 2 diabetes | [9] |

| Fasting plasma glucose | ↓ 2.4 mmol/l (P=0.04) | 11 obese subjects with type 2 diabetes | [9] |

| Fasting plasma insulin | ↑ (66 ± 18 vs. 84 ± 48 pmol/l, P=0.05) | 11 obese subjects with type 2 diabetes | [9] |

| Basal C-peptide | ↑ (0.68 ± 0.07 vs. 0.79 ± 0.08 nmol/l, p < 0.01) | Patients with type 2 diabetes | [10] |

| Stimulated C-peptide | ↑ (1.11 ± 0.20 vs. 1.39 ± 0.16 nmol/l, p < 0.006) | Patients with type 2 diabetes | [10] |

| Blood glucose reduction | ↓ 4.1 vs 1.9 mmol/L (vs. placebo, P < 0.05) | 14 T2DM patients | [2] |

| Plasma insulin increase | ↑ 41 vs 25 mU/L (vs. placebo, P < 0.05) | 14 T2DM patients | [2] |

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the signaling pathways of this compound.

Measurement of Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the effect of this compound on insulin secretion from isolated pancreatic islets in response to various glucose concentrations.

Materials:

-

Isolated pancreatic islets (from mouse, rat, or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM)

-

This compound stock solution (dissolved in DMSO)

-

Insulin ELISA kit

Protocol:

-

Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.

-

Pre-incubation: Hand-pick islets of similar size and place them in multi-well plates (e.g., 10-15 islets per well) containing low-glucose (2.8 mM) KRB buffer. Pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:

-

Low glucose (2.8 mM) ± this compound

-

High glucose (16.7 mM) ± this compound

-

-

Incubation: Incubate the islets for 1-2 hours at 37°C.

-

Sample Collection: Carefully collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: Normalize the insulin secretion data to the islet number or total protein content.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

FRET-based Assay for Epac2 Activation

Objective: To directly visualize and quantify the activation of Epac2 in living cells in response to this compound.

Materials:

-

Pancreatic β-cell line (e.g., MIN6, INS-1)

-

FRET-based Epac2 biosensor (e.g., Epac2-camps)

-

Cell culture reagents and transfection reagents

-

Fluorescence microscope equipped for FRET imaging

-

This compound stock solution

-

Forskolin (positive control for cAMP elevation)

Protocol:

-

Cell Culture and Transfection: Culture pancreatic β-cells on glass-bottom dishes. Transfect the cells with the Epac2 FRET biosensor plasmid using a suitable transfection reagent.

-

Live-Cell Imaging: 24-48 hours post-transfection, mount the dish on the fluorescence microscope stage. Maintain the cells in a physiological buffer at 37°C.

-

Baseline Measurement: Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.

-

Stimulation: Add this compound to the imaging buffer at the desired concentration.

-

Time-Lapse Imaging: Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.

-

Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point. A decrease in the FRET ratio typically indicates Epac2 activation. Normalize the data to the baseline FRET ratio.

Rap1 Activation Assay (Pull-down Assay)

Objective: To measure the level of active, GTP-bound Rap1 in pancreatic β-cells following treatment with this compound.

Materials:

-

Pancreatic β-cell line

-

Cell lysis buffer

-

Rap1 activation assay kit (containing RalGDS-RBD beads)

-

Anti-Rap1 antibody

-

Reagents for SDS-PAGE and Western blotting

-

This compound stock solution

Protocol:

-

Cell Culture and Treatment: Culture pancreatic β-cells to near confluency. Treat the cells with this compound for the desired time.

-

Cell Lysis: Lyse the cells in an appropriate lysis buffer on ice.

-

Clarification of Lysates: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pull-down of Active Rap1: Incubate the cell lysates with RalGDS-RBD (Rap binding domain of RalGDS) beads, which specifically bind to GTP-bound (active) Rap1.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.

-

Quantification: Quantify the band intensity to determine the relative amount of active Rap1 in each sample.

Conclusion

This compound's mechanism of action in stimulating insulin secretion is multifaceted, involving both the well-established KATP channel-dependent pathway and a more recently characterized KATP channel-independent pathway. The latter involves the direct activation of Epac2, a key component of the cAMP signaling cascade, which then activates Rap1 to potentiate insulin exocytosis. This dual mechanism underscores the complexity of insulin secretion regulation and provides a basis for the synergistic effects observed when this compound is co-administered with incretin-based therapies. Further research into the intricate details of these signaling networks will continue to inform the development of more targeted and effective treatments for type 2 diabetes.

References

- 1. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin release form isolated, human islets after acute or prolonged exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular mechanism of glyburide-induced insulin gene expression in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Generation Sulfonylurea: A Technical Guide to the Discovery and Synthesis of Glimepiride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride (B1671586), a prominent second-generation sulfonylurea, marked a significant advancement in the oral therapeutic landscape for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery, synthetic history, and mechanism of action of this compound. It details the seminal synthetic routes, including the original patent by Hoechst AG, and subsequent process optimizations, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic transformations are provided to facilitate reproducibility. Furthermore, this guide incorporates visual representations of the core signaling pathway and synthetic workflows using Graphviz (DOT language) to offer a clear and concise understanding of the underlying chemical and biological processes.

Discovery and Development

This compound (marketed as Amaryl®) was discovered and developed by Hoechst AG (now Sanofi-Aventis) in the early 1980s. It was patented in 1979 and received its first approval for medical use in 1995.[1] As a second-generation sulfonylurea, this compound offered improved efficacy and a better safety profile, particularly a lower risk of hypoglycemia compared to its predecessors.[1][2] It is sometimes classified as a third-generation sulfonylurea due to its larger substitutions compared to other second-generation agents.[3]

Mechanism of Action

This compound exerts its hypoglycemic effect primarily by stimulating the release of insulin (B600854) from pancreatic β-cells.[1][4] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. The K-ATP channel is a complex of two proteins: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.

The binding of this compound to the SUR1 subunit leads to the closure of the K-ATP channel.[4][5] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[4]

Beyond its effects on insulin secretion, this compound has been shown to have some extra-pancreatic effects, including enhancing peripheral insulin sensitivity.[4] This may involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues.[4]

Synthetic History and Methodologies

The synthesis of this compound has evolved since its initial disclosure. The core structure consists of a central sulfonylurea moiety connecting a substituted pyrrolidinone ring and a trans-4-methylcyclohexyl group.

Original Hoechst Synthesis (U.S. Patent 4,379,785)